molecular formula C16H16N2O B14147597 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole CAS No. 114963-96-1

1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole

Cat. No.: B14147597
CAS No.: 114963-96-1
M. Wt: 252.31 g/mol
InChI Key: DEWIBSSWWNXZEY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core substituted with a 4-methoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst, followed by methylation. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazoles .

Scientific Research Applications

1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. It can inhibit enzymes such as glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase, which are involved in various biological pathways. This inhibition can lead to reduced phosphorylation of tau proteins and decreased formation of amyloid-beta plaques, making it a potential candidate for Alzheimer’s disease treatment .

Comparison with Similar Compounds

    1-(4-Methoxybenzyl)-1H-indole: Shares the 4-methoxybenzyl group but has an indole core instead of benzimidazole.

    1-(4-Methoxybenzyl)-2-phenyl-1H-indole: Similar structure with an additional phenyl group.

    1-(4-Methoxybenzyl)piperazine: Contains a piperazine ring instead of benzimidazole.

Uniqueness: 1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

114963-96-1

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-methylbenzimidazole

InChI

InChI=1S/C16H16N2O/c1-12-17-15-5-3-4-6-16(15)18(12)11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3

InChI Key

DEWIBSSWWNXZEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)OC

Origin of Product

United States

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